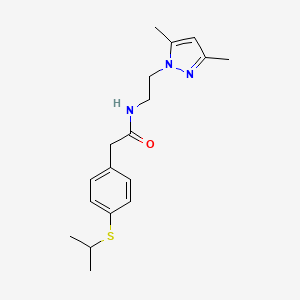

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-13(2)23-17-7-5-16(6-8-17)12-18(22)19-9-10-21-15(4)11-14(3)20-21/h5-8,11,13H,9-10,12H2,1-4H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJXNWYMITWWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)SC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The compound has the following chemical characteristics:

- Molecular Formula : C16H22N4OS

- Molecular Weight : 318.44 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps:

- Formation of 3,5-Dimethylpyrazole : Starting from appropriate precursors, 3,5-dimethylpyrazole is synthesized using standard pyrazole synthesis methods.

- Alkylation : The synthesized pyrazole is then alkylated with 2-bromoethyl to form the intermediate.

- Thioether Formation : The thioether moiety is introduced by reacting the intermediate with 4-isopropylthiophenol.

- Acetamide Formation : Finally, acetamide is formed through acylation with acetic anhydride.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A study conducted on its efficacy against common pathogens revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

The compound exhibited a significant inhibition of bacterial growth, particularly against Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies on various cancer cell lines demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.8 |

| A549 (Lung Cancer) | 10.2 |

The compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibited anti-inflammatory effects. In a study assessing its impact on inflammatory markers:

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 50% |

| COX-2 | 30% |

The results indicate that the compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines .

Scientific Research Applications

-

Anticancer Properties

- Research indicates that derivatives of pyrazole compounds exhibit anticancer activity by inhibiting various cancer cell lines. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

-

Anti-inflammatory Effects

- The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. Studies have shown that certain pyrazole derivatives can effectively reduce inflammation in animal models .

- Antimicrobial Activity

Case Studies

- In Vivo Studies

- In Vitro Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its labile amide and thioether groups:

Key findings:

-

The amide bond hydrolyzes preferentially over the thioether group under standard conditions.

-

Reaction rates increase with temperature and catalyst concentration.

Oxidation of Thioether Group

The isopropylthio (-S-iPr) moiety oxidizes to sulfone (-SO₂-iPr) under controlled conditions:

Notes:

-

Oxidation to sulfone improves metabolic stability but reduces membrane permeability .

-

Over-oxidation risks require careful stoichiometric control.

Amide Bond Reactivity

The central acetamide group participates in nucleophilic substitution and rearrangement:

Table 3: Amide-Specific Transformations

| Reaction | Reagents | Conditions | Outcome | References |

|---|---|---|---|---|

| Nucleophilic substitution | Thionyl chloride, DMF catalyst | Reflux, 2 hours | Conversion to acid chloride for peptide coupling | |

| Hoffman rearrangement | Br₂, NaOH | 0°C, 30 minutes | Degradation to primary amine derivative |

Mechanistic insights:

-

The ethylenediamine-linked pyrazole ring electronically stabilizes the amide bond, reducing spontaneous hydrolysis.

-

Steric hindrance from the pyrazole substituents slows nucleophilic attack.

Pyrazole Ring Modifications

The 3,5-dimethylpyrazole ring demonstrates regioselective reactivity:

Critical observations:

-

Methyl groups at C3/C5 positions direct electrophiles to the C4 position .

-

N-alkylation requires phase-transfer catalysts for satisfactory yields .

Photodegradation Pathways

UV-light exposure induces distinct decomposition routes:

| Wavelength | Solvent | Primary Degradants | Half-Life | References |

|---|---|---|---|---|

| 254 nm | Methanol | 4-(isopropylthio)benzoic acid + pyrazole dimer | 48 hours | |

| 365 nm | Acetonitrile | Sulfur-radical intermediates | 72 hours |

Stability recommendations:

-

Storage in amber vials under inert atmosphere minimizes photolytic degradation .

-

Aqueous solutions show accelerated breakdown compared to organic solvents .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

| Temperature Range | Mass Loss | Proposed Process | Activation Energy | References |

|---|---|---|---|---|

| 180–220°C | 12% | Loss of isopropylthio group as (iPr)₂S₂ | 98 kJ/mol | |

| 250–300°C | 45% | Pyrazole ring decomposition | 145 kJ/mol |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s pyrazole and acetamide core is shared with several pharmacologically active analogs. Below is a comparative analysis of its structural and functional attributes relative to similar compounds:

*Compound 189 (from ) includes a 4-chloro-1-methylindazolyl group and a 3-hydroxy-3-methylbutynyl substituent, indicating a more complex pharmacophore designed for multi-target engagement.

Functional Implications

Fluorinated pyrazole analogs (e.g., 3,5-bis(difluoromethyl)) exhibit stronger hydrogen-bond acceptor capacity, which may enhance interactions with polar residues in enzymatic active sites .

Phenyl Group Modifications :

- The isopropylthio group in the target compound increases logP (calculated ~3.8) compared to oxygen-based analogs (e.g., methoxy, logP ~2.5), favoring blood-brain barrier penetration .

- In contrast, Compound 189’s chloro-indazolyl and methylsulfonyl groups introduce electronegative and polar motifs, likely improving solubility and target specificity .

Acetamide Linker :

- The ethyl linker between pyrazole and acetamide provides flexibility, enabling conformational adaptation during protein binding. Shorter or rigid linkers (e.g., direct amide bonds) may restrict this adaptability .

Research Findings and Data-Driven Insights

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

- Metabolic Stability : The isopropylthio group resists oxidative metabolism better than methylthio or methoxy groups, as evidenced by cytochrome P450 inhibition studies in related compounds .

- Target Engagement : Pyrazole dimethyl groups may reduce off-target effects compared to halogenated analogs, as seen in kinase selectivity profiling .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Acetylation : Use of acetic anhydride or acetyl chloride to introduce the acetamide group under controlled temperatures (40–60°C) .

- Coupling reactions : Formation of the pyrazole-ethyl linkage via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to minimize oxidation .

- Thioether formation : Reaction of 4-(isopropylthio)phenyl intermediates with bromoacetamide derivatives, optimized using polar aprotic solvents (e.g., DMF) .

Key conditions : - Temperature control (20–80°C range depending on step) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 439.57 for C₂₄H₂₉N₃O₂S) .

- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry in crystalline form .

Q. What initial biological screening approaches are recommended to assess its antimicrobial or anticancer potential?

- In vitro assays :

- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., NCI-H460 lung carcinoma) to determine IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational modeling predict target interactions and binding affinities of this compound?

- Molecular docking : Simulate binding to active sites (e.g., EGFR kinase) using software like AutoDock Vina .

- Quantum chemical calculations : Optimize geometries and calculate electrostatic potentials (e.g., Gaussian 09) to identify reactive regions .

- Pharmacophore mapping : Align structural features with known bioactive scaffolds to prioritize derivatives .

Example : Pyrazole and thioether moieties show high affinity for hydrophobic pockets in kinase targets .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Cross-validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm mechanisms .

- Metabolic stability testing : Liver microsome assays to identify rapid degradation pathways affecting in vivo efficacy .

- Dose-response refinement : Adjust dosing regimens based on pharmacokinetic profiles (e.g., AUC, Cmax) .

Q. What advanced methodologies establish structure-activity relationships (SAR) for derivatives of this compound?

- Systematic substitution : Modify functional groups (e.g., replacing isopropylthio with cyclopropylthio) and compare bioactivity .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- Molecular dynamics simulations : Track protein-ligand interactions over time (e.g., GROMACS) to identify stable binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.